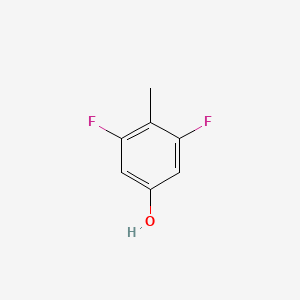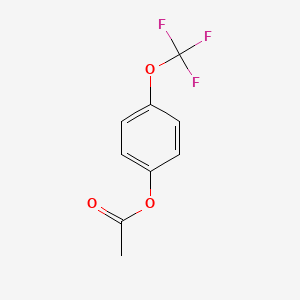
4-Acetyloxy-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyloxy-(trifluoromethoxy)benzene, commonly referred to as 4-AOTF, is an organic compound of the benzene family. It is a colorless, crystalline solid with a strong, sweet odor and a melting point of 35-36°C. 4-AOTF is a versatile compound that has a wide range of uses in the scientific community. It is used in the synthesis of various compounds, as a reagent in organic chemistry, and as a solvent for various applications. Additionally, 4-AOTF has been studied for its biochemical and physiological effects, and for its potential applications in the medical field.
Aplicaciones Científicas De Investigación
4-AOTF has a number of potential applications in the scientific research field. It has been used as a reagent in organic chemistry, as a solvent for various applications, and as a starting material in the synthesis of various compounds. Additionally, 4-AOTF has been studied for its biochemical and physiological effects, and for its potential applications in the medical field.
Mecanismo De Acción
The mechanism of action of 4-AOTF is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the metabolism of arachidonic acid. This suggests that 4-AOTF may have anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.
Biochemical and Physiological Effects
4-AOTF has been studied for its biochemical and physiological effects. Studies have shown that 4-AOTF has anti-inflammatory properties, and may be beneficial in the treatment of various inflammatory conditions. Additionally, 4-AOTF has been shown to have antioxidant activity, and may be useful in the prevention of oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-AOTF in laboratory experiments has both advantages and limitations. One of the advantages is that 4-AOTF is a relatively inexpensive compound, which makes it easy to obtain and use in experiments. Additionally, 4-AOTF is a versatile compound, which makes it useful in a wide range of applications. However, 4-AOTF is also a toxic compound, and should be handled with caution. Additionally, the mechanism of action of 4-AOTF is not yet fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for 4-AOTF research. One potential direction is to further investigate the mechanism of action of 4-AOTF, in order to better understand its biochemical and physiological effects. Additionally, 4-AOTF could be studied for its potential applications in the medical field, such as in the treatment of various inflammatory conditions. Further research could also be conducted to explore the potential uses of 4-AOTF as a solvent, as a reagent in organic chemistry, and as a starting material in the synthesis of various compounds. Finally, additional research could be conducted to explore the potential toxic effects of 4-AOTF, in order to ensure its safe use in laboratory experiments.
Métodos De Síntesis
4-AOTF can be synthesized in a variety of ways. One method involves the reaction of 4-hydroxybenzaldehyde with trifluoromethylmagnesium bromide in the presence of a strong base, such as potassium tert-butoxide. The product is then treated with acetic anhydride to yield 4-AOTF. Another method involves the reaction of 4-chlorobenzaldehyde with trifluoromethylmagnesium bromide, followed by treatment with acetic anhydride.
Propiedades
IUPAC Name |
[4-(trifluoromethoxy)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMLLCXYNWLSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyloxy-(trifluoromethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

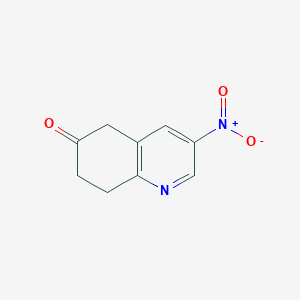
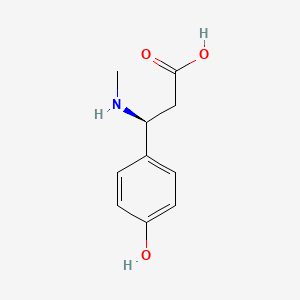
![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)

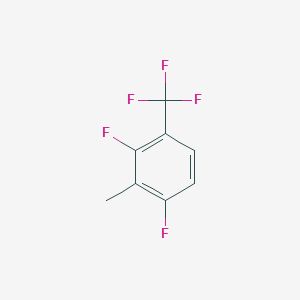


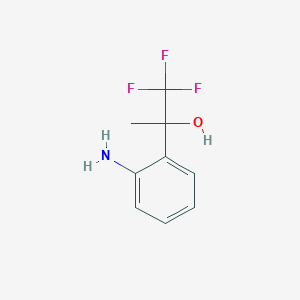
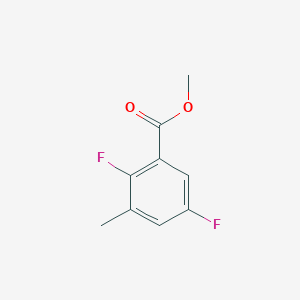
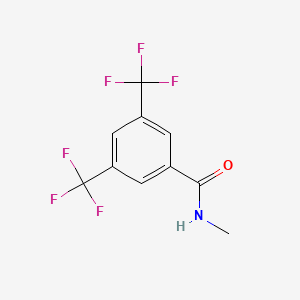
![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)

